3-Methylpyrimido[1,2-a]benzimidazole-2,4-diol
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Overview
Description
3-Methylpyrimido[1,2-a]benzimidazole-2,4-diol is a heterocyclic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a fused pyrimidine and benzimidazole ring system, with a methyl group at the 3-position and hydroxyl groups at the 2 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylpyrimido[1,2-a]benzimidazole-2,4-diol typically involves the condensation of 2-aminobenzimidazole with appropriate aldehydes or ketones under acidic or basic conditions. One common method includes the use of enamino ketones as building blocks. The reaction is usually carried out in the presence of a catalyst such as pyridine, and the mixture is heated under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-Methylpyrimido[1,2-a]benzimidazole-2,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
3-Methylpyrimido[1,2-a]benzimidazole-2,4-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antiviral, antibacterial, and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-Methylpyrimido[1,2-a]benzimidazole-2,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Pyrimido[1,2-a]benzimidazoles: Share a similar fused ring structure and exhibit comparable biological activities.
Benzimidazoles: Known for their wide range of therapeutic applications, including antiviral and anticancer properties.
Azoloazines: Contain similar nitrogenous heterocyclic structures and are used in antiviral and antibacterial research.
Uniqueness: 3-Methylpyrimido[1,2-a]benzimidazole-2,4-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H9N3O2 |
---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
4-hydroxy-3-methyl-1H-pyrimido[1,2-a]benzimidazol-2-one |
InChI |
InChI=1S/C11H9N3O2/c1-6-9(15)13-11-12-7-4-2-3-5-8(7)14(11)10(6)16/h2-5,16H,1H3,(H,12,13,15) |
InChI Key |
YRQAQDHVPQVIML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C3=CC=CC=C3N=C2NC1=O)O |
Origin of Product |
United States |
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